Cas no 88191-84-8 (MDL 28170)

MDL 28170 structure
MDL 28170 structure
Product Name:MDL 28170
CAS 번호:88191-84-8
MF:C22H26N2O4
메가와트:382.452846050262
MDL:MFCD28137700
CID:722339
PubChem ID:24278565
Update Time:2024-10-26

MDL 28170 화학적 및 물리적 성질

이름 및 식별자

    • Carbamic acid,N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester
    • MDL 28170
    • CALPAIN INHIBITOR III
    • MDL 28170 (MDL-28170)
    • CARBOBENZOXY-VALINYL-PHENYLALANINAL
    • CARBOBEZOXY-VALINYL-PHENYLALANINALZ-VAL-PHE-CHO
    • Cbz-L-Val-L-Phe-OH
    • N-benzyloxycarbonyl-(S)-valinylphenylalaninal
    • Z-L-Val-L-Phe-OH
    • Z-VAL-PHE-ALDEHYDE
    • Z-VAL-PHE-CHO
    • N-[(1S)-1-[[(1-Formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamic acid phenylmethyl ester
    • Calp III
    • MDL-28170
    • Carbamic acid, [(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate (ACI)
    • CCG-207847
    • SCHEMBL8537196
    • BDBM50073850
    • DA-62013
    • S7394
    • MDL28170
    • E78204
    • Calpain Inhibitor III - CAS 88191-84-8
    • CHEMBL423112
    • MLS002153523
    • benzyl (2S)-3-methyl-1-oxo-1-(1-oxo-3-phenylpropan-2-ylamino)butan-2-ylcarbamate
    • (S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-3-phenyl-propionic acid
    • MDL 28170, >=95% (HPLC)
    • benzyl N-[(1S)-2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl]carbamate
    • [1-(1-Benzyl-2-oxo-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid benzyl ester
    • HMS2230F11
    • CS-0007315
    • EX-A2237
    • 88191-84-8
    • MDL 28170; Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester; Carbamic acid, [(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester (9CI); Calp III; Calpain Inhibitor III; MDL 2817
    • Benzyl ((2S)-3-methyl-1-oxo-1-((1-oxo-3-phenylpropan-2-yl)amino)butan-2-yl)carbamate
    • benzyl (S)-3-methyl-1-oxo-1-(1-oxo-3-phenylpropan-2-ylamino)butan-2-ylcarbamate
    • AKOS024456416
    • benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
    • MDL28170; Calpain Inhibitor III
    • [1-(1-Formyl-2-phenyl-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid benzyl ester
    • SMR001230853
    • [(S)-1-(1-Benzyl-2-oxo-ethylcarbamoyl)-2-methyl-propyl]-carbamic acid benzyl ester
    • HY-18236
    • MDL: MFCD28137700
    • 인치: 1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1
    • InChIKey: NGBKFLTYGSREKK-ANYOKISRSA-N
    • 미소: C(C1C=CC=CC=1)C(C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 382.18900
  • 동위원소 질량: 382.18925731g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 28
  • 회전 가능한 화학 키 수량: 12
  • 복잡도: 497
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 8
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 84.5

실험적 성질

  • 색과 성상: 고체
  • 밀도: 1.153±0.06 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (9.9E-3 g/L) (25 ºC),
  • PSA: 84.50000
  • LogP: 3.64560
  • 용해성: 디메틸타미플루: 26mg/ml

MDL 28170 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 보안 지침: S22; S24/25
  • 저장 조건:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

MDL 28170 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
S e l l e c k ZHONG GUO
S7394-5mg
MDL-28170
88191-84-8 99.3%
5mg
¥1176.48 2023-09-15
S e l l e c k ZHONG GUO
S7394-25mg
MDL-28170
88191-84-8 99.3%
25mg
¥3598.62 2023-09-15
ChemScence
CS-0007315-5mg
MDL-28170
88191-84-8 >99.0%
5mg
$88.0 2022-04-26
ChemScence
CS-0007315-10mg
MDL-28170
88191-84-8 >99.0%
10mg
$127.0 2022-04-26
ChemScence
CS-0007315-25mg
MDL-28170
88191-84-8 >99.0%
25mg
$182.0 2022-04-26
ChemScence
CS-0007315-50mg
MDL-28170
88191-84-8 >99.0%
50mg
$248.0 2022-04-26
ChemScence
CS-0007315-100mg
MDL-28170
88191-84-8 >99.0%
100mg
$424.0 2022-04-26
TRC
M199770-10mg
MDL 28170
88191-84-8
10mg
45.00 2021-08-04
TRC
M199770-25mg
MDL 28170
88191-84-8
25mg
100.00 2021-08-04
TRC
M199770-100mg
MDL 28170
88191-84-8
100mg
310.00 2021-08-04

MDL 28170 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
α-Diketone and α-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases
Angelastro, Michael R.; et al, Journal of Medicinal Chemistry, 1990, 33(1), 11-13

합성 방법 2

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
α-Diketone and α-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases
Angelastro, Michael R.; et al, Journal of Medicinal Chemistry, 1990, 33(1), 11-13

MDL 28170 Raw materials

MDL 28170 Preparation Products

MDL 28170 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88191-84-8)MDL 28170
주문 번호:A943648
인벤토리 상태:in Stock
재다:1g/250mg/100mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:47
가격 ($):1754.0/679.0/424.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:88191-84-8)MDL 28170
A943648
순결:99%/99%/99%
재다:1g/250mg/100mg
가격 ($):1754.0/679.0/424.0
Email